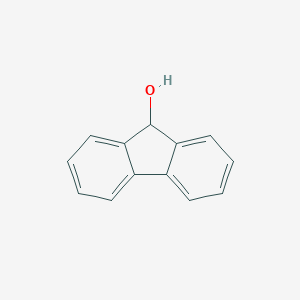9H-Fluoren-9-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Pharmaceutical Research
Fluorenol exhibits promising potential in developing novel therapeutic agents due to its unique properties:
- Bioavailability: Studies suggest fluorenol possesses good bioavailability, meaning it can be readily absorbed by the body []. This is crucial for developing effective drugs.
- Antioxidant Activity: Fluorenol demonstrates significant antioxidant properties, offering potential benefits in treating conditions associated with oxidative stress, such as neurodegenerative diseases [].
- Enzyme Inhibition: Research explores fluorenol's ability to inhibit specific enzymes involved in various disease processes, potentially leading to new treatment strategies [].
These characteristics position fluorenol as a valuable research tool in drug discovery and development.
Chemical Synthesis
Fluorenol serves as a valuable building block in organic synthesis due to its:
- Reactivity: The presence of the hydroxyl group (OH) in fluorenol makes it reactive and readily participates in various chemical reactions, allowing for the synthesis of complex molecules.
- Versatility: Fluorenol can be further modified at different positions on its structure, enabling the creation of diverse functional groups with specific properties.
These features make fluorenol a versatile platform for synthesizing novel compounds with potential applications in various fields, including pharmaceuticals, materials science, and organic electronics.
Biotechnology
Fluorenol plays a role in research related to:
- Biomarkers: Studies explore the potential of fluorenol as a biomarker, a molecule indicating the presence or progression of a specific disease []. This application could be beneficial in early diagnosis and treatment monitoring.
- Drug Delivery Systems: Research investigates the use of fluorenol in developing drug delivery systems, aiming to improve drug targeting and efficacy [].
9H-Fluoren-9-ol, also known as hydroxyfluorene, is an organic compound with the molecular formula C₁₃H₁₀O. It is a derivative of fluorene, characterized by the presence of a hydroxyl group (-OH) attached to the non-aromatic carbon at position 9. This compound appears as a white to cream-colored solid at room temperature and has a melting point of approximately 427.6 K (154.5 °C) .
Fluorenol's toxicity in humans and animals remains unknown []. It exhibits toxicity towards aquatic organisms, including algae, bacteria, and crustaceans []. As with any organic compound, proper handling practices are essential to avoid inhalation, ingestion, or skin contact.
Data Gaps:
- Extensive data on fluorenol's environmental fate and persistence is lacking.
- Information on its specific effects on various organisms and potential bioaccumulation is limited.
Further Research:
- Exploration of fluorenol's potential applications in organic synthesis.
- In-depth investigation of its mechanism of action as an insecticide and algaecide.
- Comprehensive toxicological studies to determine its safety profile.
9H-Fluoren-9-ol can undergo several chemical transformations:
- Oxidation: It can be oxidized to form fluorenone, a ketone, through various oxidizing agents .
- Reactions with Acids: In acidic conditions, it may participate in electrophilic aromatic substitution reactions due to the presence of the hydroxyl group, which can activate adjacent aromatic systems.
- Reduction: The compound can also be reduced to form other derivatives, although specific reduction pathways are less commonly documented.
Synthesis of 9H-Fluoren-9-ol can be achieved through several methods:
- Hydroxylation of Fluorene: Direct hydroxylation of fluorene using hydroxylating agents under controlled conditions.
- Reduction of Fluorenone: Fluorenone can be reduced to 9H-Fluoren-9-ol using reducing agents such as lithium aluminum hydride or sodium borohydride .
- Grignard Reaction: A Grignard reagent derived from fluorene can react with water or alcohols to yield 9H-Fluoren-9-ol.
The applications of 9H-Fluoren-9-ol are diverse:
- Research Chemical: It is used in pharmacological studies and research related to wakefulness and cognitive enhancement.
- Insecticide and Algaecide: Historically, it has been patented for use as an insecticide and algaecide due to its toxicity towards certain aquatic organisms .
- Chemical Intermediate: It serves as an intermediate in organic synthesis for various chemical compounds.
Several compounds share structural similarities with 9H-Fluoren-9-ol, notably within the class of hydroxyfluorenes and related aromatic compounds:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| Fluorene | C₁₃H₁₀ | Parent compound; lacks hydroxyl group |
| Fluorenone | C₁₃H₉O | Oxidized form; ketone with different reactivity |
| 2-Hydroxyfluorene | C₁₃H₉O | Hydroxyl group at position 2; different biological activity |
| 9-Methylfluorene | C₁₄H₁₂ | Methylated derivative; altered physical properties |
These compounds differ mainly in their functional groups and positions of substituents, which significantly influence their chemical behavior and biological activities.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
UNII
GHS Hazard Statements
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]
Pictograms

Environmental Hazard








